molecular formula C24H17N3O B14508527 5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline CAS No. 63996-12-3

5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline

Cat. No.: B14508527
CAS No.: 63996-12-3
M. Wt: 363.4 g/mol
InChI Key: ULLNKIDDIQUPFM-UHFFFAOYSA-N
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Description

5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline is a heterocyclic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with a quinoline ring, with methoxy and diphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-methoxy-2,4-diphenylpyrimidine with appropriate quinoline derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydro derivatives .

Scientific Research Applications

5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in apoptosis (programmed cell death) and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and diphenyl substituents enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

63996-12-3

Molecular Formula

C24H17N3O

Molecular Weight

363.4 g/mol

IUPAC Name

5-methoxy-2,4-diphenylpyrimido[5,4-c]quinoline

InChI

InChI=1S/C24H17N3O/c1-28-24-20-21(16-10-4-2-5-11-16)26-23(17-12-6-3-7-13-17)27-22(20)18-14-8-9-15-19(18)25-24/h2-15H,1H3

InChI Key

ULLNKIDDIQUPFM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C3=C1C(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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